![molecular formula C18H13ClN2O3S2 B2949428 5-chloro-N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)thiophene-2-carboxamide CAS No. 921870-80-6](/img/structure/B2949428.png)
5-chloro-N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)thiophene-2-carboxamide
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Overview
Description
Thiophene is a five-membered heteroaromatic compound containing a sulfur atom . Thiazole is a similar five-membered ring but contains a nitrogen atom in addition to sulfur . Benzofuran is a compound that consists of a benzene ring fused to a furan ring . These structures are common in many biologically active compounds and drugs .
Synthesis Analysis
The synthesis of thiazole and thiophene derivatives often involves C-H substitution reactions, catalyzed by palladium or copper systems . The synthesis of benzofuran derivatives can be achieved through various methods, including cyclization reactions .Molecular Structure Analysis
The molecular structure of these compounds is characterized by their aromaticity and the presence of heteroatoms (sulfur in thiophene, and nitrogen and sulfur in thiazole). These features often contribute to the compounds’ reactivity and biological activity .Chemical Reactions Analysis
Thiophene, thiazole, and benzofuran derivatives can undergo a variety of chemical reactions, including substitutions, additions, and ring-opening reactions, depending on the specific substituents present .Physical And Chemical Properties Analysis
Thiophene has a molecular mass of 84.14 g/mol, a density of 1.051 g/ml, and a melting point of -38 °C. It is soluble in most organic solvents like alcohol and ether but insoluble in water . The physical and chemical properties of thiazole and benzofuran derivatives would depend on their specific structures .Scientific Research Applications
Anticancer Activity
Benzofuran derivatives have been shown to possess significant anticancer activities. For example, certain substituted benzofurans exhibit cell growth inhibitory effects on various cancer cell lines, including leukemia, non-small cell lung cancer, colon cancer, CNS cancer, melanoma, and ovarian cancer .
Chemical Synthesis
Benzofuran compounds are used in chemical synthesis processes such as Suzuki–Miyaura coupling, which is a type of cross-coupling reaction used in organic chemistry to synthesize poly-olefins, styrenes, and biphenyls .
Anti-inflammatory and Analgesic Properties
Indole derivatives, which share structural similarities with benzofurans, have demonstrated anti-inflammatory and analgesic activities. These properties suggest potential applications in developing new pain management therapies .
Antimicrobial Agents
The urgent need for new antimicrobial agents to combat antibiotic resistance has led to the exploration of benzofuran as a promising scaffold for developing such agents .
Catalysis
Benzofuran derivatives can be used as substrates in catalytic reactions. For instance, they have been involved in protodeboronation processes that are crucial for the formation of complex organic compounds .
Mechanism of Action
The mechanism of action of these compounds in biological systems can vary widely, depending on their specific structures and functional groups. They have been reported to possess a wide range of therapeutic properties, including anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer activities .
Future Directions
Given the wide range of biological activities of thiophene, thiazole, and benzofuran derivatives, these compounds continue to be of great interest in medicinal chemistry research . Future research may focus on the synthesis of new derivatives with improved pharmacological activity, as well as the development of more efficient and sustainable synthetic methods .
properties
IUPAC Name |
5-chloro-N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClN2O3S2/c1-2-23-12-5-3-4-10-8-13(24-16(10)12)11-9-25-18(20-11)21-17(22)14-6-7-15(19)26-14/h3-9H,2H2,1H3,(H,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMHDHVPJEBGCFE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC2=C1OC(=C2)C3=CSC(=N3)NC(=O)C4=CC=C(S4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClN2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)thiophene-2-carboxamide |
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